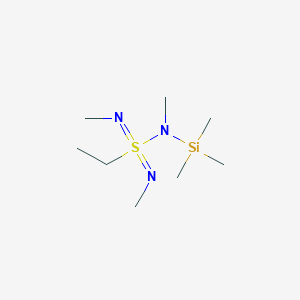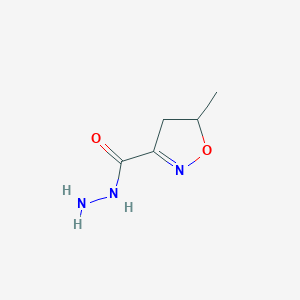![molecular formula C10H9N3S B14395321 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine CAS No. 89723-23-9](/img/structure/B14395321.png)
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine is a heterocyclic compound that features both imidazole and thienopyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine typically involves the construction of the imidazole ring followed by the formation of the thienopyridine structure. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
Dehydrogenation of Imidazolines: This method uses dehydrogenation agents to form imidazoles from imidazolines.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thienopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups into the thienopyridine ring .
Aplicaciones Científicas De Investigación
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thienopyridine moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole and thienopyridine derivatives, such as:
Imidazole: Known for its broad range of biological activities.
Thienopyridine: Used in various medicinal applications, including as antiplatelet agents.
Uniqueness
What sets 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine apart is its combined structure, which allows it to exhibit unique biological activities not seen in its individual components. This dual functionality makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
89723-23-9 |
|---|---|
Fórmula molecular |
C10H9N3S |
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
6-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine |
InChI |
InChI=1S/C10H9N3S/c1-2-8(9-11-4-5-12-9)13-10-7(1)3-6-14-10/h1-3,6H,4-5H2,(H,11,12) |
Clave InChI |
UFLIVTJSIVNWNG-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=NC3=C(C=C2)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)



![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)



![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)

